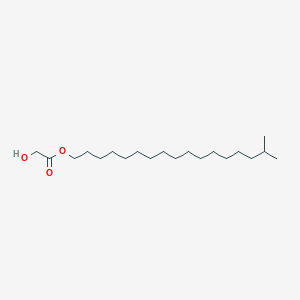
Isostearyl glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearyl glycolate is a multifunctional ingredient that is widely used in the cosmetic and personal care industry. It is a natural ester that is derived from isostearyl alcohol and glycolic acid. This ingredient is known for its emollient, moisturizing, and skin conditioning properties. It is also used as a solubilizer and thickener in various cosmetic formulations.
Wirkmechanismus
Isostearyl glycolate works by forming a thin film on the surface of the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. It also helps to improve the texture and appearance of the skin by reducing roughness and dryness.
Biochemische Und Physiologische Effekte
Isostearyl glycolate has been shown to have a number of biochemical and physiological effects on the skin. It has been found to increase skin hydration, reduce TEWL, and improve skin barrier function. It also helps to reduce the appearance of fine lines and wrinkles by improving skin elasticity and firmness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isostearyl glycolate in lab experiments is its multifunctional nature. It can be used as an emollient, moisturizer, and skin conditioning agent in various cosmetic formulations. However, one limitation of using isostearyl glycolate is its relatively high cost compared to other ingredients.
Zukünftige Richtungen
There are several future directions for research on isostearyl glycolate. One area of interest is its potential use in anti-aging formulations. It has been shown to improve skin elasticity and firmness, which could make it an effective ingredient in anti-aging products. Another area of interest is its potential use in hair care formulations. It has been found to improve the texture and appearance of hair, which could make it a useful ingredient in hair care products. Additionally, further research is needed to explore the safety and toxicity of isostearyl glycolate.
Synthesemethoden
Isostearyl glycolate is synthesized by esterification of isostearyl alcohol with glycolic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of around 100-120°C for several hours. The resulting product is then purified by distillation and/or recrystallization.
Wissenschaftliche Forschungsanwendungen
Isostearyl glycolate has been extensively studied for its various properties and applications in the cosmetic and personal care industry. It has been shown to be an effective emollient and skin conditioning agent. It has also been found to improve the stability and texture of cosmetic formulations.
Eigenschaften
CAS-Nummer |
159317-32-5 |
|---|---|
Produktname |
Isostearyl glycolate |
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
16-methylheptadecyl 2-hydroxyacetate |
InChI |
InChI=1S/C20H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-23-20(22)18-21/h19,21H,3-18H2,1-2H3 |
InChI-Schlüssel |
PDWHIWRZNHIGLA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CO |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



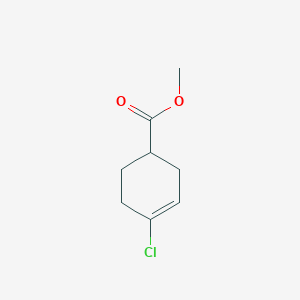
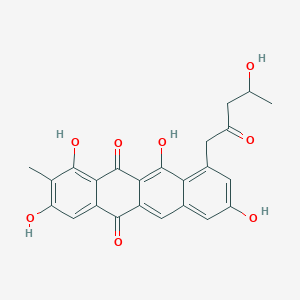
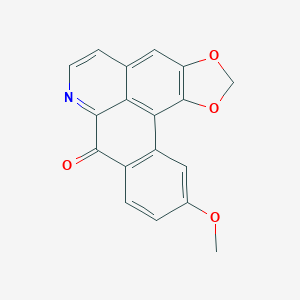
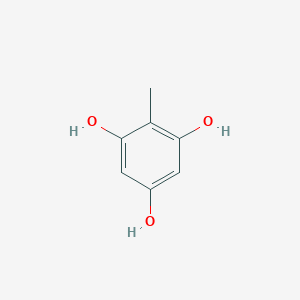
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
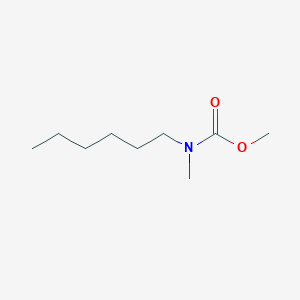
![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)
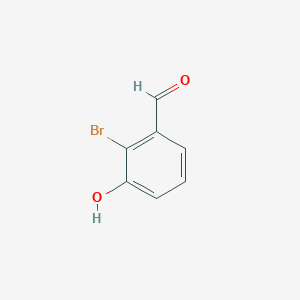
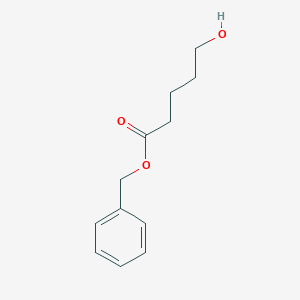
![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)